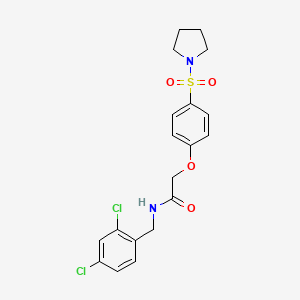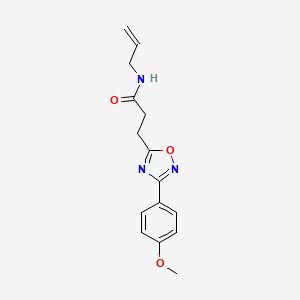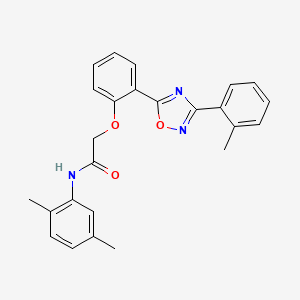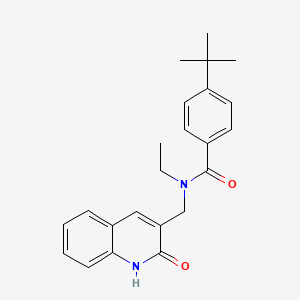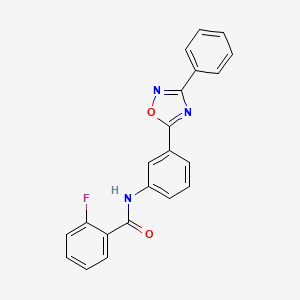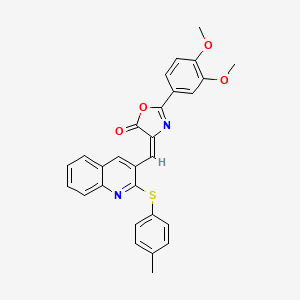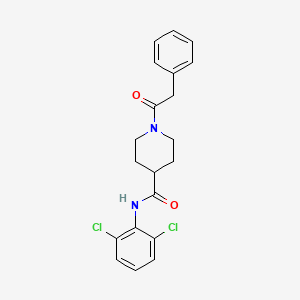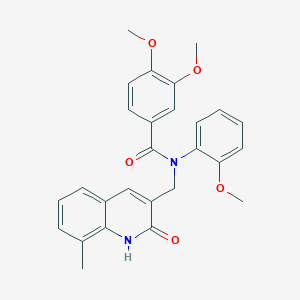
1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide derivatives. It is a histone deacetylase inhibitor that has been extensively studied for its potential applications in cancer therapy.
Aplicaciones Científicas De Investigación
1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide works by inhibiting histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting histone deacetylases, 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide can increase the acetylation of histones, which leads to changes in gene expression and ultimately, cell death.
Mecanismo De Acción
1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide works by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histones. Histones are proteins that help package DNA into a compact structure called chromatin. By removing acetyl groups from histones, histone deacetylases can cause the chromatin to become more compact, which can make it more difficult for genes to be expressed. 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide inhibits histone deacetylases, which leads to an increase in histone acetylation. This can cause changes in gene expression that ultimately lead to cell death.
Biochemical and Physiological Effects:
1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide can also increase the expression of genes that are involved in the immune response, which can help to stimulate the immune system to attack cancer cells. In addition, 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can help to prevent the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that there is a large body of literature available on its properties and potential applications. In addition, 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab.
One of the limitations of using 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide in lab experiments is that it can be toxic to normal cells as well as cancer cells. This means that it is important to carefully control the dose and duration of treatment when using 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide in experiments. In addition, 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide can have off-target effects on other enzymes besides histone deacetylases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide. One area of interest is the development of more selective histone deacetylase inhibitors that target specific isoforms of the enzyme. This could help to reduce the toxicity of these compounds and improve their efficacy in cancer therapy. Another area of interest is the use of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. This could help to improve the overall effectiveness of cancer treatment and reduce the risk of drug resistance. Finally, there is a need for more research on the long-term effects of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide on normal cells and tissues, as well as its potential applications in other disease areas besides cancer.
Métodos De Síntesis
1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with N-methylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and dimethyl sulfate to obtain the final product. The purity of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide can be improved through recrystallization and chromatography techniques.
Propiedades
IUPAC Name |
N-butan-2-yl-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-5-14(3)19-18(21)15-8-10-20(11-9-15)25(22,23)16-6-7-17(24-4)13(2)12-16/h6-7,12,14-15H,5,8-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLAFJDJKJYQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

